2-Chloro-2-Fluorocyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-Fluorocyclohexanone is an organofluorine compound with the molecular formula C6H8ClFO It is a derivative of cyclohexanone, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-Fluorocyclohexanone typically involves the halogenation of cyclohexanone. One common method is the reaction of cyclohexanone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chlorine gas and hydrogen fluoride in the presence of a catalyst such as aluminum chloride. The reaction is typically conducted at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-2-Fluorocyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the halogens in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted cyclohexanones.
Reduction: Formation of 2-Chloro-2-Fluorocyclohexanol.
Oxidation: Formation of 2-Chloro-2-Fluorocyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-Fluorocyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-Fluorocyclohexanone involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For instance, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carbonyl group can form hydrogen bonds with target proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
2-Chlorocyclohexanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorocyclohexanone: Lacks the chlorine atom, which can affect its chemical behavior and applications.
2-Bromo-2-Fluorocyclohexanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 2-Chloro-2-Fluorocyclohexanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8ClFO |
---|---|
Molekulargewicht |
150.58 g/mol |
IUPAC-Name |
2-chloro-2-fluorocyclohexan-1-one |
InChI |
InChI=1S/C6H8ClFO/c7-6(8)4-2-1-3-5(6)9/h1-4H2 |
InChI-Schlüssel |
RKKUMMYQZLGHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.